molecular formula C8H16ClNO2 B2839091 Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride CAS No. 362490-42-4

Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride

Cat. No.: B2839091
CAS No.: 362490-42-4
M. Wt: 193.67
InChI Key: PYKBWUZZPSEGLC-UOERWJHTSA-N
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Description

Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Chemical Reactions Analysis

Types of Reactions

Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxime or nitro compound.

    Reduction: Reduction reactions can convert the carboxylate group into an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the cyclohexane ring.

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oximes or nitro compounds, while reduction reactions can produce alcohols or aldehydes.

Scientific Research Applications

Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing various biochemical processes. This selective binding can modulate the activity of enzymes, alter metabolic pathways, and affect cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino acid derivatives, such as 1-aminocyclopropanecarboxylic acid and its analogs . These compounds share structural similarities but differ in their ring size and substituents.

Uniqueness

Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino and a carboxylate group on the cyclohexane ring. This combination of functional groups and stereochemistry enhances its reactivity and makes it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

methyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKBWUZZPSEGLC-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362490-42-4
Record name methyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride
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